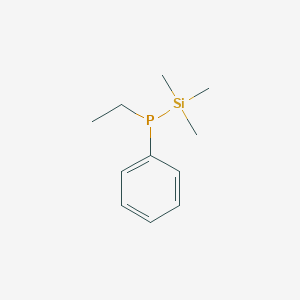
Ethyl(phenyl)(trimethylsilyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(phenyl)(trimethylsilyl)phosphane is an organophosphorus compound that features a phosphorus atom bonded to an ethyl group, a phenyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(phenyl)(trimethylsilyl)phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with ethylmagnesium bromide and phenylmagnesium bromide in the presence of trimethylsilyl chloride can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The use of automated systems for the addition of reagents and control of reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl(phenyl)(trimethylsilyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Hydrolysis: The compound can undergo hydrolysis to form phosphinic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Hydrolysis: Phosphinic acids.
Scientific Research Applications
Ethyl(phenyl)(trimethylsilyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl(phenyl)(trimethylsilyl)phosphane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom can form bonds with other atoms or molecules, facilitating the formation of new compounds. The trimethylsilyl group can also stabilize reactive intermediates, making the compound useful in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- Phenyl(trimethylsilyl)phosphane
- Ethyl(trimethylsilyl)phosphane
- Ethyl(phenyl)phosphane
Uniqueness
Ethyl(phenyl)(trimethylsilyl)phosphane is unique due to the presence of both an ethyl group and a phenyl group bonded to the phosphorus atom, along with a trimethylsilyl group. This combination of substituents imparts distinct reactivity and stability to the compound, making it valuable in various chemical reactions and applications .
Properties
CAS No. |
59877-22-4 |
|---|---|
Molecular Formula |
C11H19PSi |
Molecular Weight |
210.33 g/mol |
IUPAC Name |
ethyl-phenyl-trimethylsilylphosphane |
InChI |
InChI=1S/C11H19PSi/c1-5-12(13(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
InChI Key |
XJVSKESGJPLKAY-UHFFFAOYSA-N |
Canonical SMILES |
CCP(C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















